molecular formula C22H20N4O2 B14936260 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](1-hydroxyisoquinolin-4-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](1-hydroxyisoquinolin-4-yl)methanone

Cat. No.: B14936260
M. Wt: 372.4 g/mol
InChI Key: GFZJWHZXVLSBTH-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzimidazole moiety linked to a piperidine ring, which is further connected to an isoquinoline structure. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the formation of the piperidine ring. The final step involves the coupling of the benzimidazole-piperidine intermediate with the isoquinoline derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole and isoquinoline moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Unique due to its combination of benzimidazole, piperidine, and isoquinoline moieties.

    Benzimidazole derivatives: Often used in pharmaceuticals for their antimicrobial and antiparasitic properties.

    Piperidine derivatives: Commonly found in various drugs, including analgesics and antipsychotics.

    Isoquinoline derivatives: Known for their roles in alkaloids and other bioactive compounds

Uniqueness

The uniqueness of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone lies in its multi-functional structure, allowing it to participate in diverse chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C22H20N4O2/c27-21-16-6-2-1-5-15(16)17(13-23-21)22(28)26-11-9-14(10-12-26)20-24-18-7-3-4-8-19(18)25-20/h1-8,13-14H,9-12H2,(H,23,27)(H,24,25)

InChI Key

GFZJWHZXVLSBTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CNC(=O)C5=CC=CC=C54

Origin of Product

United States

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